molecular formula C10H15ClN6 B562873 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride CAS No. 680622-68-8

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Cat. No. B562873
M. Wt: 254.722
InChI Key: LFEKOSLZZLUSLY-UHFFFAOYSA-M
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Description

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, also known as 1-Methyl-2-Aminopurine or M2AP, is a synthetic compound that has found a wide range of applications in the fields of biochemistry, biophysics, and pharmacology. Its unique chemical structure allows it to interact with various biological systems, making it a valuable tool for research and development. This article will discuss the synthesis method of M2AP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Photochemical Applications

  • Photochemistry in Aqueous Solutions : The compound's photochemistry has been explored in aqueous solutions, demonstrating its potential in light-induced transformations, relevant for understanding chemical reactions in various conditions (Skalski, Steer, & Verrall, 1991).

Synthetic Chemistry and Oligonucleotide Synthesis

  • Formation of Fluorescent Salts in Oligonucleotide Synthesis : The compound is involved in the formation of fluorescent salts during the synthesis of oligonucleotides, highlighting its role in generating new families of ionic side-products (Adamiak, Biała, & Skalski, 1985).

Nucleoside Analog Synthesis

  • Synthesis of Nucleoside Analogs : The compound is utilized in synthesizing nucleoside analogs, demonstrating its utility in creating biologically significant molecules (Nowak, Skalski, Gdaniec, & Milecki, 2009).

Chiral Separation Techniques

  • Chiral Capillary Electrophoresis : Its derivatives have been used as chiral selectors in capillary electrophoresis, an essential method for separating chiral compounds in analytical chemistry (Xiao et al., 2010).

Neuropharmacology

  • Influence on Learning and Memory : Derivatives of this compound have been shown to significantly influence learning and memorizing processes in experimental animals, suggesting its potential impact on the central cholinergic system (Krichevskii et al., 2007).

Anticancer Research

  • Synthesis of Anticancer Agents : The compound has been used in synthesizing novel agents with potential anticancer properties, demonstrating its relevance in medicinal chemistry and drug development (Redda et al., 2011).

properties

IUPAC Name

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKOSLZZLUSLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661782
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

CAS RN

680622-68-8
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (5.9 mmol) 6-Chloroguanine is dissolved in 40 mL DMF at 40° C. After cooling to room temperature, 1.4 mL 1-methylpyrrolidine (13.2 mmol) is added, and the reaction mixture is stirred for 18 h. 2 mL of acetone are added to complete precipitation. The solid is filtered, washed with ether and dried in vacuo, yielding 1.03 g 27 (3.9 mmol, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

Citations

For This Compound
3
Citations
A Keppler, M Kindermann, S Gendreizig, H Pick… - Methods, 2004 - Elsevier
The in vivo and in vitro labeling of fusion proteins with synthetic molecules capable of probing and controlling protein function has the potential to become an important method in …
Number of citations: 254 www.sciencedirect.com
Y Kang - 2022 - ediss.sub.uni-hamburg.de
X-ray imaging is a mature means of tissue imaging, making iodine-based contrast agents widely used in various scientific research and clinical imaging. After more than half a century of …
Number of citations: 2 ediss.sub.uni-hamburg.de
C Gasse, P Srivastava, G Schepers, J Jose… - …, 2023 - Wiley Online Library
Chemical cell surface modification is a fast‐growing field of research, due to its enormous potential in tissue engineering, cell‐based immunotherapy, and regenerative medicine. …

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